molecular formula C7H18N4 B079087 N-(2-Diethylamino-ethyl)-guanidine CAS No. 13845-72-2

N-(2-Diethylamino-ethyl)-guanidine

Cat. No. B079087
CAS RN: 13845-72-2
M. Wt: 158.25 g/mol
InChI Key: QFRWGXWELVGRFZ-UHFFFAOYSA-N
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Description

N-(2-Diethylamino-ethyl)-guanidine, also known as DEAE-Guanidine, is a chemical compound that has been widely used in scientific research. It is a guanidine derivative that has shown promising results in various fields of study, including biochemistry, pharmacology, and medicinal chemistry.

Scientific Research Applications

N-(2-Diethylamino-ethyl)-guanidinene has been extensively used in scientific research due to its unique properties. It has been shown to enhance the solubility and stability of proteins, making it a valuable tool in protein purification and crystallization. It has also been used as a denaturant in protein folding studies and as a chaotropic agent in DNA and RNA isolation. In addition, N-(2-Diethylamino-ethyl)-guanidinene has been used as a ligand in affinity chromatography to isolate specific proteins.

Mechanism Of Action

The mechanism of action of N-(2-Diethylamino-ethyl)-guanidinene is not fully understood. It is believed to interact with the protein surface, disrupting the hydrogen bonding and electrostatic interactions that maintain the protein's structure. This results in the unfolding of the protein, which can then be purified or studied further.

Biochemical And Physiological Effects

N-(2-Diethylamino-ethyl)-guanidinene has been shown to have minimal toxicity and is generally considered safe for laboratory use. However, it can cause irritation to the skin and eyes, and inhalation of the dust can cause respiratory irritation. In terms of biochemical and physiological effects, N-(2-Diethylamino-ethyl)-guanidinene has been shown to have a stabilizing effect on proteins, which can improve their solubility and activity. It has also been shown to disrupt the structure of nucleic acids, which can be useful in DNA and RNA isolation.

Advantages And Limitations For Lab Experiments

N-(2-Diethylamino-ethyl)-guanidinene has several advantages for laboratory experiments. It is easy to synthesize and purify, and it has a wide range of applications in protein and nucleic acid research. However, it also has some limitations. It can be expensive, and its effects on different proteins and nucleic acids can vary, making it difficult to predict its behavior in different experimental conditions.

Future Directions

There are several future directions for N-(2-Diethylamino-ethyl)-guanidinene research. One area of interest is the development of new derivatives with improved properties, such as increased solubility and stability. Another area is the use of N-(2-Diethylamino-ethyl)-guanidinene in drug discovery, as it has been shown to enhance the activity of certain enzymes and proteins. Finally, there is also potential for N-(2-Diethylamino-ethyl)-guanidinene to be used in biotechnology applications, such as the development of new protein-based materials.
Conclusion:
N-(2-Diethylamino-ethyl)-guanidinene is a valuable tool in scientific research, with a wide range of applications in protein and nucleic acid research. Its unique properties make it a useful tool for protein purification and crystallization, as well as DNA and RNA isolation. While it has some limitations, its potential for use in drug discovery and biotechnology applications make it an exciting area of research for the future.

Synthesis Methods

N-(2-Diethylamino-ethyl)-guanidinene can be synthesized by reacting guanidine with 2-diethylaminoethyl chloride in the presence of a base such as sodium hydroxide. The reaction yields a white crystalline solid that can be purified by recrystallization. The purity and yield of the product can be determined by various analytical techniques such as nuclear magnetic resonance spectroscopy and high-performance liquid chromatography.

properties

IUPAC Name

2-[2-(diethylamino)ethyl]guanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H18N4/c1-3-11(4-2)6-5-10-7(8)9/h3-6H2,1-2H3,(H4,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFRWGXWELVGRFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCN=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30274616
Record name N''-[2-(Diethylamino)ethyl]guanidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30274616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-Diethylamino-ethyl)-guanidine

CAS RN

13845-72-2
Record name N''-[2-(Diethylamino)ethyl]guanidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30274616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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